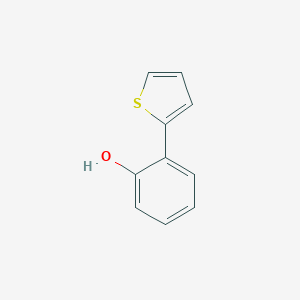

2-(Thiophen-2-yl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-thiophen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXFRPBULGVNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393695 | |

| Record name | 2-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106584-13-8 | |

| Record name | 2-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Thiophen-2-yl)phenol (CAS: 106584-13-8) for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Thiophen-2-yl)phenol, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The unique juxtaposition of a phenolic hydroxyl group and a thiophene ring imparts a rich chemical reactivity and a favorable pharmacological profile, making it a molecule of considerable interest for the synthesis of novel bioactive compounds and functional materials.[1][2]

Core Molecular Attributes and Physicochemical Properties

This compound is an organic compound that presents as a solid at room temperature and is characterized by its aromatic and heteroaromatic nature. The phenolic moiety provides a site for hydrogen bonding and imparts some polar characteristics, while the thiophene ring contributes to the molecule's aromaticity and potential for diverse chemical transformations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106584-13-8 | [3][4] |

| Molecular Formula | C₁₀H₈OS | [3] |

| Molecular Weight | 176.24 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Calculated Water Solubility | 0.23 g/L at 25 °C | [4] |

| Solubility in Organic Solvents | Soluble in various organic solvents | [2] |

| XLogP3 | 2.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Note: Some physical properties like melting and boiling points are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. This reaction allows for the efficient formation of the carbon-carbon bond between the thiophene and phenyl rings.

Recommended Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general and robust method for the synthesis of this compound from commercially available starting materials. The causality behind this choice lies in the high functional group tolerance, excellent yields, and generally mild reaction conditions of the Suzuki-Miyaura coupling.

Diagram of the Suzuki-Miyaura Coupling Reaction

Caption: General scheme for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-bromophenol (1.0 equivalent), thiophene-2-boronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 v/v). The aqueous phase is crucial for the transmetalation step.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is paramount for its use in further research and development. The following are the expected spectral features:

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for both the phenolic and thiophenic protons. The phenolic proton will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic protons on the phenol ring will show complex splitting patterns in the aromatic region (typically δ 6.8-7.5 ppm). The thiophene protons will also resonate in the aromatic region, with distinct coupling patterns that can help in their assignment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon bearing the hydroxyl group will be deshielded and appear at a higher chemical shift. The carbons of the thiophene ring will have characteristic chemical shifts, which can be compared to known thiophene derivatives.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern will likely involve the loss of CO, and other characteristic fragments of phenol and thiophene rings. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹. The spectrum will also show C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region and C-S stretching vibrations for the thiophene ring.

Reactivity and Synthetic Potential

The chemical reactivity of this compound is dictated by the interplay of its two key functional groups.

Diagram of Key Reactivity Sites

Caption: Key reactive sites on the this compound molecule.

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily deprotonated with a base, allowing for a range of reactions such as O-alkylation, O-acylation, and etherification to introduce diverse functionalities.

-

Phenolic Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenol ring.

-

Thiophene Ring: The thiophene ring is also susceptible to electrophilic substitution, with the C5 position being the most activated site.

This dual reactivity makes this compound a valuable scaffold for the synthesis of a wide array of more complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are a well-established class of pharmacophores, with numerous approved drugs incorporating this heterocycle.[5] The thiophene ring is often considered a bioisostere of a phenyl ring, offering advantages in terms of metabolic stability and patentability. This compound serves as a key starting material for the synthesis of various biologically active molecules.

A notable example of the utility of a closely related scaffold is the use of 2-(thiophen-2-yl)acetic acid derivatives as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. This highlights the potential of the 2-(thiophen-2-yl)phenyl scaffold in the design of novel anti-inflammatory agents.

Furthermore, the phenolic hydroxyl group can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, such as solubility, membrane permeability, and receptor binding affinity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis via Suzuki-Miyaura coupling, combined with its rich and tunable reactivity, makes it an attractive starting point for the development of novel compounds with a wide range of potential applications. The insights provided in this technical guide are intended to facilitate its effective use in advanced research and development programs.

References

-

PubChem. This compound. [Link]

-

Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1638-1678. [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. CAS 106584-13-8: 2-(2-thienyl) phenol | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H8OS | CID 3564195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 106584-13-8, 2-(2-Thienyl)phenol, 2-(2-Hydroxyphenyl)thiophene, 2-(Thien-2-yl)phenol - chemBlink [chemblink.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the physicochemical properties of 2-(Thiophen-2-yl)phenol (CAS No. 106584-13-8). As a molecule combining a phenolic hydroxyl group and a thiophene ring, it presents unique characteristics relevant to medicinal chemistry, organic synthesis, and materials science.[1][2] This document synthesizes structural, spectroscopic, and physical data, grounded in established analytical protocols, to serve as an essential resource for professionals in the field.

Introduction and Molecular Overview

This compound is an organic compound featuring a phenol ring substituted with a thiophene group at the ortho position. This arrangement of a classic hydrogen bond donor (the hydroxyl group) and an aromatic, sulfur-containing heterocycle (thiophene) creates a molecule of significant interest.[1] The interplay between these two functional groups governs its electronic properties, solubility, reactivity, and potential for biological activity, making it a valuable building block in the development of novel pharmaceuticals and functional materials.[1][2]

Molecular Structure:

-

Chemical Name: this compound[3]

-

Synonyms: 2-(2-Thienyl)phenol, 2-(2'-hydroxyphenyl)thiophene[3][4]

-

Molecular Weight: 176.23 g/mol [3]

-

Canonical SMILES: C1=CC=C(C(=C1)C2=CC=CS2)O[6]

The molecule's structure, with its rotatable bond between the phenyl and thiophene rings, allows for conformational flexibility that can be critical for its interaction with biological targets.

Core Physicochemical Data

A precise understanding of the physical properties of a compound is fundamental to its application in research and development. These parameters influence everything from reaction conditions and purification strategies to formulation and bioavailability. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Light yellow crystalline solid/powder. | [3] |

| Melting Point | 41-42 °C | [3][7] |

| Boiling Point | 291.5 °C (at 760 mmHg) | [5] |

| Density | 1.235 g/cm³ | [5] |

| Solubility | Very slightly soluble in water (0.23 g/L at 25 °C, calculated). Soluble in organic solvents. | [1][4] |

| Acidity (pKa) | 9.38 ± 0.30 (Predicted) | [3][8] |

| LogP (Octanol/Water) | 2.9 - 3.25 (Calculated/Predicted) | [3][6] |

| Flash Point | 130.1 °C | [5] |

Expert Insights:

-

The melting point of 41-42 °C indicates that the compound is a solid at standard room temperature, simplifying handling and storage.[3] Recommended storage conditions are 2-8°C, protected from light, to ensure stability.[3][9]

-

The high boiling point is characteristic of an aromatic compound with a polar hydroxyl group capable of hydrogen bonding.[5]

-

The pKa value is predicted to be slightly more acidic than phenol (pKa ≈ 9.95), a phenomenon potentially attributable to the electron-withdrawing nature of the adjacent thiophene ring, which helps stabilize the corresponding phenoxide anion.

-

The LogP value suggests moderate lipophilicity, a critical parameter in drug design that influences membrane permeability and absorption.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. The following sections detail the expected spectroscopic signatures and provide a logical workflow for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum will provide distinct signals for each of the 8 hydrogen atoms. The phenolic proton (-OH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent. The seven aromatic protons on the phenyl and thiophene rings will appear in the typical aromatic region (approx. 6.5-8.0 ppm), with their multiplicity (doublets, triplets, multiplets) revealing their coupling relationships.

-

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals for the 10 carbon atoms in the molecule, confirming the molecular backbone. The carbon bearing the hydroxyl group will be shifted downfield (approx. 150-160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a phenol.[10][11]

-

Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), indicating aromatic C-H bonds.[10]

-

C=C Aromatic Ring Stretches: Medium-to-strong absorptions between 1440 and 1600 cm⁻¹ correspond to the stretching vibrations within the phenyl and thiophene rings.[10]

-

C-O Stretch: A strong band around 1220 cm⁻¹ is indicative of the C-O bond of the phenol.[10]

-

C-S Vibrations: Weaker absorptions related to the thiophene ring's C-S bonds may be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a strong molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the exact mass of the molecule, which is approximately 176.03 Da.[6][12]

-

Fragmentation: Common fragmentation patterns would involve the loss of CO, characteristic of phenols, and cleavage of the bond between the two aromatic rings.

Experimental Workflows and Protocols

To ensure the integrity of research, all materials must be rigorously validated. The following represents a standardized workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.

Comprehensive Characterization Workflow

This diagram illustrates the logical flow for validating the identity, purity, and key properties of a sample.

Caption: Logical workflow for the complete analytical characterization of this compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for assessing the purity of moderately lipophilic organic compounds. A C18 column is chosen for its excellent retention of aromatic systems, while a gradient elution ensures that both the main compound and any potential impurities (more or less polar) are resolved effectively. UV detection is ideal due to the strong chromophores (phenyl and thiophene rings) in the molecule.

Methodology:

-

System Preparation: Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

-

Sample Preparation: Prepare a stock solution of this compound in ACN or Methanol at a concentration of 1 mg/mL. Create a working solution by diluting to ~50 µg/mL with a 50:50 mixture of Solvents A and B.

-

Gradient Elution:

-

Time 0-2 min: 40% B

-

Time 2-15 min: Linear gradient from 40% to 95% B

-

Time 15-17 min: Hold at 95% B

-

Time 17-18 min: Return to 40% B

-

Time 18-25 min: Re-equilibration at 40% B

-

-

Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm.

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >98% is typically required for drug development applications.

Conclusion

This compound is a well-characterized compound with a distinct set of physicochemical properties defined by its phenol and thiophene moieties. Its moderate lipophilicity, specific melting point, and clear spectroscopic signatures make it a reliable and versatile building block for scientific research. The analytical protocols outlined in this guide provide a robust framework for its validation, ensuring data integrity and reproducibility in demanding applications such as medicinal chemistry and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-(methyl thio) phenol, 1073-29-6. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (2023). Thiophenol. Retrieved January 8, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved January 8, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 8, 2026, from [Link]

Sources

- 1. CAS 106584-13-8: 2-(2-thienyl) phenol | CymitQuimica [cymitquimica.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 2 (2-THIENYL) PHENOL | 106584-13-8 [chemicalbook.com]

- 4. CAS # 106584-13-8, 2-(2-Thienyl)phenol, 2-(2-Hydroxyphenyl)thiophene, 2-(Thien-2-yl)phenol - chemBlink [chemblink.com]

- 5. 2-(2-thienyl) phenol | 106584-13-8 [chemnet.com]

- 6. This compound | C10H8OS | CID 3564195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 106584-13-8|this compound|BLD Pharm [bldpharm.com]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dempochem.com [dempochem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Thiophen-2-yl)phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-(Thiophen-2-yl)phenol. As a biaryl heterocyclic compound, its three-dimensional geometry is a critical determinant of its physicochemical properties and biological activity. The central focus of this document is the rotational freedom around the C-C single bond linking the phenol and thiophene rings, a feature that gives rise to distinct conformational isomers. We will dissect the delicate balance between steric hindrance from the ortho-substituents and a potential stabilizing intramolecular hydrogen bond (O-H···S). This guide presents an integrated strategy, combining state-of-the-art computational modeling with robust experimental validation techniques, to provide a complete framework for elucidating the conformational preferences of this molecule. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity for researchers in medicinal chemistry and materials science.

Introduction: The Significance of a Biaryl Scaffold

This compound is an organic molecule featuring a phenol ring linked to a thiophene ring at the 2-position. This biaryl motif is of significant interest in drug discovery and materials science. Thiophene-containing molecules are known to possess a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The phenol group, a common feature in many bioactive compounds, can act as a hydrogen bond donor and participate in crucial receptor-ligand interactions.

The biological efficacy and material properties of such molecules are intrinsically linked to their three-dimensional shape. The conformation—or the spatial arrangement of atoms—of this compound dictates how it fits into a protein's binding pocket or how it packs in a crystal lattice. Therefore, a thorough understanding of its conformational preferences is not merely an academic exercise but a foundational requirement for rational drug design and the development of novel functional materials.

Core Physicochemical Properties

A baseline understanding of the molecule's properties is essential before delving into its complex conformational behavior. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 106584-13-8 | [PubChem, ChemNet][1][2] |

| Molecular Formula | C₁₀H₈OS | [PubChem, DempoChem][1][3] |

| Molecular Weight | 176.24 g/mol | [PubChem][1] |

| Appearance | Light yellow crystalline solid | [ChemicalBook][4] |

| Melting Point | 41-42 °C | [ChemicalBook][4] |

| Boiling Point | 291.5 °C (predicted) | [ChemNet][2] |

| pKa | 7.98 - 9.38 (predicted) | [DempoChem, ChemicalBook][3][4] |

| LogP | 3.12 - 3.25 | [DempoChem, ChemicalBook][3][4] |

| Rotatable Bond Count | 1 | [PubChem, DempoChem][1][3] |

| Hydrogen Bond Donor | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor | 2 (Oxygen and Sulfur) | [PubChem][1] |

The Central Conformational Question

The conformational flexibility of this compound originates from the rotation around the single bond connecting the phenyl and thiophene rings (the C2-C2' bond). This rotation is defined by the dihedral angle (or torsion angle) between the two aromatic rings.

Two primary forces govern the preferred dihedral angle:

-

Steric Hindrance: The hydrogen atoms on the carbon adjacent to the inter-ring bond (C6-H on the phenol and C12-H on the thiophene) can clash, disfavoring a perfectly planar arrangement. This effect typically pushes ortho-substituted biaryls into non-planar (twisted) conformations to relieve strain.[1][5]

-

Intramolecular Hydrogen Bonding: The hydroxyl (-OH) group on the phenol ring can act as a hydrogen bond donor, and the sulfur atom in the thiophene ring can act as a hydrogen bond acceptor. If a stabilizing O-H···S intramolecular hydrogen bond forms, it would lock the molecule into a specific, nearly planar conformation.[4][6]

This leads to two principal, low-energy conformers:

-

syn-conformer: The phenolic hydroxyl group and the thiophene sulfur atom are on the same side, potentially allowing for an intramolecular hydrogen bond. This conformation would be nearly planar.

-

anti-conformer: The hydroxyl group and the sulfur atom are on opposite sides. This conformer is more likely to be twisted from planarity due to steric repulsion between the ortho hydrogens.

The central scientific question is: Which conformation is energetically preferred, and by how much? Answering this requires a synergistic approach that combines theoretical prediction with experimental verification.

A Validated Workflow for Conformational Analysis

Computational Modeling Protocol

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size, offering an excellent balance of accuracy and computational cost for predicting molecular geometries and relative energies.

Objective: To calculate the potential energy surface (PES) for the rotation around the C-C biaryl bond and identify the global and local energy minima corresponding to the stable conformers.

| Parameter | Recommended Specification | Rationale |

| DFT Functional | B3LYP or ωB97X-D | B3LYP is a widely used hybrid functional. ωB97X-D is recommended for its improved handling of non-covalent interactions, which is crucial for accurately describing the potential intramolecular hydrogen bond. |

| Basis Set | 6-311++G(d,p) | This triple-zeta basis set includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to allow for flexibility in electron distribution, essential for H-bonding. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the influence of a solvent environment (e.g., Chloroform, DMSO) on conformational preference, as polarity can affect hydrogen bond strength. |

Step-by-Step Computational Protocol:

-

Structure Building: Construct the 3D structure of this compound using a molecular editor.

-

Initial Optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., PM7) or a fast force field to obtain a reasonable starting structure.

-

Potential Energy Surface (PES) Scan:

-

Define the dihedral angle C6-C1-C9-C12 (using the numbering from Figure 1) as the reaction coordinate.

-

Perform a relaxed PES scan by rotating this dihedral angle from 0° to 360° in steps of 10-15°. At each step, the dihedral angle is fixed while all other geometric parameters are optimized.

-

This scan will generate an energy profile, revealing the locations of energy minima (stable conformers) and maxima (rotational barriers).

-

-

Full Geometry Optimization:

-

Take the structures from the energy minima identified in the PES scan.

-

Perform a full, unconstrained geometry optimization at the selected level of theory (e.g., ωB97X-D/6-311++G(d,p) with PCM).

-

-

Frequency Analysis:

-

Perform a frequency calculation on the fully optimized structures.

-

The absence of imaginary frequencies confirms that the structures are true energy minima.

-

This calculation also provides the zero-point vibrational energies (ZPVE) and thermal corrections to obtain the relative Gibbs free energies (ΔG) of the conformers, which is a more accurate predictor of their relative populations at a given temperature.

-

-

Analysis: Compare the relative Gibbs free energies of the optimized syn and anti conformers. An energy difference of ~1-2 kcal/mol is significant and indicates a strong preference for the lower-energy conformer. Analyze the geometry of the syn conformer for evidence of an O-H···S hydrogen bond (e.g., H···S distance < 2.5 Å, O-H-S angle > 120°).

Experimental Validation Protocols

NMR is the most powerful technique for determining molecular structure and conformation in solution.

Objective: To probe the solution-state conformational equilibrium by observing the chemical shift of the hydroxyl proton and through-space nuclear interactions.

Step-by-Step NMR Protocol:

-

Sample Preparation: Prepare samples of this compound (~5-10 mg) in at least two different deuterated solvents: a non-polar, non-hydrogen-bonding solvent (e.g., CDCl₃ or C₆D₆) and a polar, hydrogen-bond-accepting solvent (e.g., DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum for each sample.

-

Key Diagnostic Signal: Pay close attention to the chemical shift (δ) of the phenolic -OH proton.

-

In CDCl₃: If a strong intramolecular hydrogen bond exists (syn-conformer), the -OH proton will be deshielded and appear at a relatively high chemical shift (e.g., δ > 6 ppm). Its chemical shift will also be largely independent of sample concentration.

-

In DMSO-d₆: The DMSO is a strong hydrogen bond acceptor. It will compete with the internal sulfur atom for the -OH proton. If the intramolecular bond is weak, the -OH proton will form an intermolecular hydrogen bond with the solvent, causing a significant downfield shift compared to the spectrum in CDCl₃. If the intramolecular bond is strong, the chemical shift will change less dramatically.

-

-

-

Variable Temperature (VT) NMR:

-

In a non-polar solvent, acquire ¹H NMR spectra at different temperatures (e.g., from 25 °C to 65 °C).

-

A proton involved in a strong intramolecular hydrogen bond will show a very small change in chemical shift with temperature (a small temperature coefficient, Δδ/ΔT). A proton exposed to the solvent or in fast exchange between conformers will show a much larger change.

-

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Acquire a 2D NOESY spectrum in a non-polar solvent.

-

A NOE cross-peak between the phenolic -OH proton and the adjacent proton on the thiophene ring (H12) would provide definitive proof of the proximity of these two groups, strongly supporting the dominance of the syn-conformation.

-

This technique provides an unambiguous picture of the molecule's conformation in the solid state.

Objective: To determine the precise bond lengths, bond angles, and the critical dihedral angle of this compound in its crystalline form.

Step-by-Step Crystallography Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

-

Analysis:

-

Examine the refined structure to determine the precise dihedral angle between the phenyl and thiophene rings.

-

Measure the distance between the hydroxyl hydrogen and the thiophene sulfur (H···S) and the O-H-S angle. This provides definitive evidence for or against the presence of an intramolecular hydrogen bond in the solid state.

-

Analyze the crystal packing to understand the intermolecular forces (e.g., intermolecular hydrogen bonds, π-π stacking) that may influence the observed conformation.

-

Synthesis via Suzuki-Miyaura Cross-Coupling

For researchers needing to perform these analytical studies, the target molecule can be synthesized using modern cross-coupling chemistry. The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds between aromatic rings.

Reaction Principle: The synthesis is achieved through a palladium-catalyzed cross-coupling reaction between a phenol derivative (e.g., 2-bromophenol or its protected form) and thiophene-2-boronic acid.[7][8]

A detailed protocol based on similar transformations would involve reacting 2-bromophenol with thiophene-2-boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a solvent mixture like dioxane and water, typically with heating.[8][9]

Implications of Conformation

The preferred conformation of this compound has profound implications:

-

Drug Development: A rigid, planar syn-conformation reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The specific geometry and the presentation of the H-bond donor (-OH) and acceptor (S) groups will determine the binding mode and selectivity.[2]

-

Materials Science: The planarity and polarity of the molecule influence its crystal packing, which in turn affects properties like charge transport in organic semiconductors. A planar conformation can facilitate beneficial π-π stacking.

Conclusion

References

-

PubChem. This compound | C10H8OS | CID 3564195. [Link]

- Taylor, R., & Kennard, O. (1982). The conformation of ortho-substituted biphenyls. Journal of the American Chemical Society, 104(14), 3209–3212. [Note: This is a representative, highly-cited article on the topic, a direct URL may not be available but it is a foundational concept]. A similar concept is discussed in: Neuman, A., & Gillier-Pandraud, H. (1970). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(7), 963-968.

-

Afanasiev, A. V., et al. (2018). Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations. Organic & Biomolecular Chemistry, 16(31), 5644-5651. [Link]

-

Jabłoński, M. (2020). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. Crystals, 11(1), 5. [Link]

- Ferreira, I. C. F. R., et al. (2006). Synthesis, crystal structure and Hirshfeld surface analysis of thiophene derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 62(7), o436-o439. [Note: This is an example of the methodology, not the specific molecule].

-

RSC Publishing. Hydrogen bonding probes of phenol –OH groups. [Link]

- Hughes, D. L. (2004). The Suzuki-Miyaura Cross-Coupling Reaction: A Brief History, Mechanism, and Applications. Organic Process Research & Development, 8(4), 535-546.

-

ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. [Link]

-

YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

-

NIH. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. [Link]

-

NIH. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. [Link]

-

NIH. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. [Link]

-

ResearchGate. Conformational alignment of a biaryl CXCR3 agonist with a designed photoswitchable azobenzene analogue. [Link]

-

MDPI. Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. [Link]

Sources

- 1. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of 2-(Thiophen-2-yl)phenol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic compound 2-(Thiophen-2-yl)phenol. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, identification, and characterization of heterocyclic compounds. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the molecular structure of this compound.

Introduction

This compound, with the molecular formula C₁₀H₈OS and a molecular weight of 176.24 g/mol , is a bifunctional molecule featuring both a phenolic hydroxyl group and a thiophene ring.[1] The electronic interplay between the electron-rich thiophene moiety and the phenolic ring makes it an interesting scaffold for medicinal chemistry and materials science.[2] Accurate structural elucidation through spectroscopic methods is paramount for its application in any field. This guide will walk through the expected spectroscopic data, explaining the rationale behind the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the phenol and thiophene rings, as well as a characteristic signal for the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-rich thiophene ring.

Experimental Protocol:

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Data Interpretation:

The following table summarizes the expected ¹H NMR data. The numbering convention used for proton assignment is illustrated in the diagram below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.40 | dd | 5.1, 1.2 | 1H | H-5' |

| ~7.25 - 7.15 | m | - | 2H | H-3, H-5 |

| ~7.10 | dd | 3.6, 1.2 | 1H | H-3' |

| ~7.05 | dd | 5.1, 3.6 | 1H | H-4' |

| ~6.95 | m | - | 2H | H-4, H-6 |

| ~5.50 | s (broad) | - | 1H | -OH |

Causality of Chemical Shifts and Coupling:

-

Thiophene Protons (H-3', H-4', H-5'): These protons appear in the aromatic region. H-5' is expected to be the most downfield of the thiophene protons due to its proximity to the electronegative sulfur atom and the anisotropic effect of the adjacent phenyl ring. The characteristic coupling constants for thiophene rings are observed: J(H4',H5') ≈ 5 Hz (ortho), J(H3',H4') ≈ 3.6 Hz (ortho), and J(H3',H5') ≈ 1.2 Hz (meta).

-

Phenol Protons (H-3, H-4, H-5, H-6): These protons also resonate in the aromatic region. The presence of the electron-donating hydroxyl group and the thiophene substituent complicates the exact prediction without experimental data, leading to overlapping multiplets.

-

Hydroxyl Proton (-OH): The phenolic proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to improve signal-to-noise.

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer, typically at a frequency of 100 MHz.

Data Interpretation:

The molecule has 10 carbon atoms, and due to its asymmetry, 10 distinct signals are expected in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-1 |

| ~140 | C-2' |

| ~130 | C-3 |

| ~128 | C-5 |

| ~127.5 | C-5' |

| ~126 | C-4' |

| ~125 | C-3' |

| ~121 | C-2 |

| ~120 | C-4 |

| ~116 | C-6 |

Causality of Chemical Shifts:

-

C-1 (ipso-Carbon to OH): This carbon is significantly deshielded and appears at the lowest field due to the strong electron-withdrawing effect of the attached oxygen atom.

-

C-2' (ipso-Carbon of Thiophene): The carbon atom of the thiophene ring attached to the phenyl group is also expected to be downfield.

-

Aromatic Carbons: The remaining carbon signals appear in the typical aromatic region (δ 110-140 ppm). The specific chemical shifts are influenced by the electronic effects of the hydroxyl and thiophenyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Data Interpretation:

The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H (aromatic), C=C (aromatic), and C-S bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~1200 | Strong | C-O stretch (phenolic) |

| ~850-700 | Strong | C-H out-of-plane bending (aromatic) |

| ~700 | Weak to Medium | C-S stretch |

Causality of Absorptions:

-

O-H Stretch: The broadness of the O-H band is due to hydrogen bonding.

-

Aromatic C-H Stretch: The presence of bands just above 3000 cm⁻¹ is a hallmark of C-H bonds on an aromatic ring.

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of aromatic ring systems.

-

C-O Stretch: The strong absorption around 1200 cm⁻¹ is typical for the C-O bond in phenols.

-

C-S Stretch: The C-S stretching vibration is often weak and can be difficult to definitively assign.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

A mass spectrum can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 176 | [C₁₀H₈OS]⁺ (Molecular Ion) |

| 147 | [M - CHO]⁺ |

| 133 | [M - CHS]⁺ |

| 115 | [C₉H₇]⁺ |

| 89 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Causality of Fragmentation:

-

Molecular Ion (m/z 176): The presence of a peak at m/z 176 confirms the molecular weight of the compound.

-

Fragmentation: Aromatic rings are relatively stable, so the molecular ion peak is expected to be reasonably intense. Fragmentation can occur through the loss of small neutral molecules or radicals. For instance, the loss of a CHO radical (m/z 29) or a CHS radical (m/z 43) from the thiophene ring are plausible fragmentation pathways. The peak at m/z 77 corresponds to the phenyl cation.

Visualizing the Structure and Workflow

To provide a clear visual representation, the chemical structure of this compound and a generalized workflow for its spectroscopic analysis are presented below using Graphviz.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of hydrogen and carbon atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. This guide serves as a foundational reference for the spectroscopic analysis of this important heterocyclic compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Thiophen-2-yl)phenol

This guide provides a comprehensive overview of the synthesis and characterization of 2-(thiophen-2-yl)phenol, a key heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] The unique structural combination of a phenol and a thiophene moiety imparts this molecule with interesting electronic and biological properties, making it a valuable intermediate for the development of novel therapeutic agents and functional materials.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the practical aspects of its preparation and analysis. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

The construction of the biaryl linkage between the phenyl and thiophene rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high efficiency, broad functional group tolerance, and the commercial availability of the required starting materials.[2] The general strategy involves the coupling of an aryl halide with an organoboron compound. For the synthesis of this compound, the most logical approach involves the reaction of a protected 2-halophenol with thiophene-2-boronic acid. The use of a protecting group on the phenolic hydroxyl is crucial to prevent side reactions and catalyst deactivation.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the protection of 2-bromophenol, followed by the Suzuki-Miyaura coupling with thiophene-2-boronic acid, and concludes with deprotection to yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-bromo-1-(methoxymethoxy)benzene (Protected 2-Bromophenol)

-

To a solution of 2-bromophenol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

-

Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 2-(Thiophen-2-yl)-1-(methoxymethoxy)benzene (Protected Product)

-

In a round-bottom flask, combine the protected 2-bromophenol (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 20 minutes to remove dissolved oxygen.

-

Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) to the mixture.[3]

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve the crude protected product in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the final product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Comprehensive Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques provide a comprehensive profile of the molecule.

Caption: Workflow for the characterization of this compound.

Spectroscopic and Spectrometric Data

The following table summarizes the expected and reported characterization data for this compound.

| Analytical Technique | Expected/Reported Data | Interpretation |

| ¹H NMR | Aromatic protons (phenol): δ 6.8-7.4 ppm, Aromatic protons (thiophene): δ 7.0-7.6 ppm, Phenolic -OH: broad singlet, δ ~5.0-6.0 ppm (concentration dependent) | Confirms the presence of both aromatic rings and the hydroxyl group. The specific splitting patterns provide information about the substitution pattern. |

| ¹³C NMR | Aromatic carbons (phenol): δ 115-155 ppm, Aromatic carbons (thiophene): δ 120-140 ppm | Indicates the number of unique carbon environments in the molecule. The chemical shifts are characteristic of sp² hybridized carbons in aromatic systems.[4] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 176.03 | Confirms the molecular weight of the compound.[5] Fragmentation patterns can provide further structural information. |

| FTIR Spectroscopy | O-H stretch (phenol): ~3300-3500 cm⁻¹ (broad), C-H stretch (aromatic): ~3000-3100 cm⁻¹, C=C stretch (aromatic): ~1450-1600 cm⁻¹, C-S stretch (thiophene): ~690-880 cm⁻¹ | Identifies the key functional groups present in the molecule, including the hydroxyl group and the thiophene ring.[6][7] |

Physical Properties

| Property | Value | Source |

| CAS Number | 106584-13-8 | [1][5][8] |

| Molecular Formula | C₁₀H₈OS | [5] |

| Molecular Weight | 176.24 g/mol | [5] |

| Appearance | Light yellow solid | Commercial supplier data |

| Melting Point | 58-60 °C | Commercial supplier data |

Purification and Quality Control

The final purity of this compound is critical for its intended application, especially in drug development. Flash column chromatography is the recommended method for purification.

Column Chromatography Protocol

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Dry-load the crude product onto a small amount of silica gel.

-

Carefully load the sample onto the top of the prepared column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Conclusion

The synthesis of this compound via a protected Suzuki-Miyaura cross-coupling reaction is a robust and efficient method. This guide provides a detailed protocol and a comprehensive characterization workflow to ensure the successful preparation and validation of this important chemical intermediate. The provided data and methodologies, supported by authoritative references, offer a solid foundation for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

-

This compound | C10H8OS | CID 3564195 - PubChem. PubChem. [Link]

-

Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters. [Link]

-

Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. ResearchGate. [Link]

-

Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate. ResearchGate. [Link]

-

Supporting Information for... - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. National Institutes of Health. [Link]

-

Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents | Organic Letters - ACS Publications. ACS Publications. [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. YouTube. [Link]

-

Palladium-Catalyzed Multiple Arylation of Thiophenes | Request PDF - ResearchGate. ResearchGate. [Link]

-

Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols - CORE. CORE. [Link]

-

Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols - American Chemical Society. American Chemical Society. [Link]

-

Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols | Organic Letters - ACS Publications. ACS Publications. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. IOSR Journal. [Link]

-

Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols - PMC - NIH. National Institutes of Health. [Link]

- US4060563A - Process for preparing 2-allyl phenol - Google Patents.

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228) - Human Metabolome Database. Human Metabolome Database. [Link]

-

Palladium-Catalyzed C–S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes | Scilit. Scilit. [Link]

-

Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC - NIH. National Institutes of Health. [Link]

-

Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene | Request PDF - ResearchGate. ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Organic Chemistry Data. [Link]

-

2-[2-(Thiophen-2-yl)benzyl]thiophene - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. ResearchGate. [Link]

-

2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Publishing. RSC Publishing. [Link]

-

13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation ... - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]

-

(PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. ResearchGate. [Link]

-

a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

Sources

- 1. CAS 106584-13-8: 2-(2-thienyl) phenol | CymitQuimica [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound | C10H8OS | CID 3564195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. CAS 106584-13-8 | 6H66-1-73 | MDL MFCD06801791 | this compound | SynQuest Laboratories [synquestlabs.com]

The Expanding Therapeutic Landscape of Thiophene-Phenol Derivatives: A Technical Guide

Introduction: The Strategic Union of Thiophene and Phenol

In the landscape of medicinal chemistry, the synthesis of hybrid molecules—structures combining two or more distinct pharmacophores—is a cornerstone of modern drug discovery. The strategic fusion of a thiophene ring and a phenol moiety represents a particularly fruitful endeavor. Thiophene, a five-membered sulfur-containing heterocycle, is a "privileged scaffold" found in numerous FDA-approved drugs, prized for its metabolic stability and its ability to act as a bioisosteric replacement for phenyl rings.[1] The sulfur atom enhances drug-receptor interactions through hydrogen bonding, a critical factor in molecular recognition.[1]

When combined with the phenol group, a well-established antioxidant pharmacophore, the resulting thiophene-phenol derivatives exhibit a remarkable breadth of biological activities.[2][3][4] This guide provides an in-depth exploration of the primary therapeutic applications of these derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

Core Biological Activities and Mechanisms

Thiophene-phenol derivatives have demonstrated significant potential across several key therapeutic areas, primarily due to their redox properties and their ability to interact with specific biological targets.[2][5]

Anti-inflammatory Activity

Chronic inflammation is a major contributor to a host of diseases.[6][7] Thiophene derivatives have a well-documented history as anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples.[6][7][8] The primary mechanism for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade: cyclooxygenase (COX) and lipoxygenase (LOX).[6][7][9]

Mechanism of Action: Inflammatory processes are often initiated by the activation of COX and LOX enzymes, which lead to the production of prostaglandins and leukotrienes, respectively.[7][9] Thiophene-phenol derivatives can act as dual inhibitors of COX-2 and 5-LOX, effectively reducing the synthesis of these pro-inflammatory mediators.[9] The phenol group often plays a crucial role in radical scavenging, further mitigating oxidative stress associated with inflammation, while the thiophene core interacts with the active sites of these enzymes. Structure-activity relationship studies reveal that the presence of hydroxyl and methoxy groups on the phenolic ring is often essential for potent 5-LOX inhibitory activity.[7][9]

Caption: Inhibition of COX-2 and 5-LOX pathways by thiophene-phenol derivatives.

Anticancer Activity

The search for more effective and less toxic cancer therapies is a global health priority.[2] Thiophene-phenol derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549).[10][11]

Mechanism of Action: The anticancer mechanisms of these compounds are multifaceted and include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death. For instance, the compound 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) was found to enhance levels of caspases 3 and 9, key executioners of the apoptotic pathway.[10]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle, often at the G2/M phase.[10]

-

Enzyme Inhibition: Thiophene-based molecules are known to inhibit crucial cancer-related enzymes like tyrosine kinases and topoisomerases.[2]

-

Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by binding to tubulin, disrupting microtubule assembly and arresting cells in mitosis.[10]

The combination of the thiophene scaffold with various substituted phenols allows for fine-tuning of the molecule's properties to target specific pathways involved in cancer progression.[5]

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer, aging, and cardiovascular disorders.[12][13] The phenol moiety is a classic antioxidant, and its incorporation into a thiophene structure often results in potent radical scavenging capabilities.

Mechanism of Action: The primary antioxidant mechanism is hydrogen atom transfer (HAT) from the phenolic hydroxyl group to neutralize free radicals. The efficacy of this process is evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[12] DFT (Density Functional Theory) calculations have shown that properties like lower Bond Dissociation Enthalpy (BDE) of the O-H bond correlate with higher antioxidant efficiency.[12] Some thiophene-phenol derivatives have exhibited antioxidant activity surpassing that of the standard antioxidant, Trolox.[12]

Antimicrobial Activity

The rise of multidrug-resistant bacteria presents a severe threat to public health.[14] Thiophene derivatives have been investigated for their antibacterial and antifungal properties.[3][14][15] They have shown activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[3][16][17]

Mechanism of Action: The antimicrobial action can stem from several mechanisms. Some derivatives have been shown to increase the permeability of the bacterial membrane, leading to cell death.[17] Others may interfere with essential bacterial enzymes or processes. For example, computational docking studies suggest that these compounds can bind effectively to bacterial proteins like D-alanine ligase, which is crucial for cell wall synthesis.[18] The specific substitutions on both the thiophene and phenol rings significantly influence the spectrum and potency of antimicrobial activity.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene-phenol derivatives is highly dependent on the nature and position of substituents on both rings.

Caption: General Structure-Activity Relationship (SAR) logic for thiophene-phenol derivatives.

-

For Anti-inflammatory Activity: The presence of carboxylic acids, esters, amines, amides, methyl, and methoxy groups is frequently associated with enhanced activity, particularly for the inhibition of COX and LOX enzymes.[6][7]

-

For Anticancer Activity: Electron-withdrawing groups at the meta-position of a phenyl ring attached to the thiophene core can be crucial for antiproliferative effects.[20]

-

For Antioxidant Activity: Electron-donating groups on the phenol ring generally increase radical scavenging activity.[12]

-

For Analgesic Activity: In certain series, having a methyl group on an anilino moiety at position 2 and a 4-chloro substitution on a benzoyl moiety at position 5 of the thiophene ring significantly contributes to analgesic properties.[21]

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activity of various thiophene derivatives.

| Compound Class | Biological Activity | Assay | Target/Cell Line | Potency (IC50 / MIC) | Reference |

| Benzothiophene-Phenolic Acid Hybrid | Anti-inflammatory | 5-LOX Inhibition | HEK293 Cells | 6.0 µM | [9] |

| Thiophene Derivative (SB-200) | Anticancer | Cytotoxicity | MCF-7 Breast Cancer | <30 µmol/L | [11] |

| Tetrasubstituted Thiophene (5f) | Analgesic | Acetic Acid Writhing | Albino Mice | 51% Protection | [21] |

| Thiophene Derivative (S1) | Antibacterial | Tube Dilution | S. aureus, E. coli | 0.87 µM/ml | [14] |

| Spiro-indoline-oxadiazole Thiophene | Antibacterial | Broth Microdilution | C. difficile | 2 to 4 µg/ml | [18] |

Key Experimental Protocols

Reproducibility and validation are paramount in scientific research. The following are streamlined protocols for key assays used to evaluate thiophene-phenol derivatives.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol assesses the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.

Objective: To quantify the in-vitro antioxidant activity.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).

-

Test compound solutions at various concentrations.

-

Methanol (or appropriate solvent).

-

Positive control (e.g., Ascorbic acid, Trolox).

-

96-well microplate.

-

Microplate reader (spectrophotometer).

Procedure:

-

Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.

-

Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to respective wells.

-

Blank: Prepare blank wells containing only 100 µL of methanol.

-

Initiation: Add 100 µL of the DPPH solution to all wells. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (Where Abs_control is the absorbance of the DPPH solution without the test compound).

-

IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: MTT Assay for Cell Viability (Anticancer Activity)

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound solutions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plate.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate for 2-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

The hybrid scaffold of thiophene-phenol derivatives has proven to be a versatile and powerful platform for the development of novel therapeutic agents. Their ability to engage with multiple biological targets—from inflammatory enzymes and bacterial proteins to key regulators of cancer cell proliferation—underscores their vast potential. The structure-activity relationships explored herein highlight the tunability of these molecules, allowing medicinal chemists to optimize for potency and selectivity. Future research should focus on advanced in-vivo studies, pharmacokinetic profiling, and the exploration of novel derivatives to further expand the therapeutic utility of this remarkable class of compounds.

References

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PMC - NIH. [Link]

-

Radical scavenging activity of phenol (1–17) and thiophenol (18–34)... ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

-

Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. ResearchGate. [Link]

-

Full article: Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Taylor & Francis Online. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH. [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. [Link]

-

Analysis of trends in the antioxidant activity of phenol and thiophenol... ResearchGate. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. [Link]

-

Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. ResearchGate. [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]

-

Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]

-

Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-

Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. NIH. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

-

Thiophenes with antimicrobial activity isolated from natural sources. ResearchGate. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

-

Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. PubMed. [Link]

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. journalwjarr.com [journalwjarr.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]